
HTH-01-015
Overview
Description
HTH-01-015 is a selective inhibitor of the enzyme NUAK family SNF1-like kinase 1 (NUAK1). It has a molecular formula of C26H28N8O and a molecular weight of 468.55 g/mol . This compound is primarily used in scientific research to study the role of NUAK1 in various cellular processes.
Mechanism of Action
Target of Action
HTH-01-015 is a highly specific and selective inhibitor of NUAK1 (NUAK family SNF1-like kinase-1) . NUAK1 is a member of the AMPK (AMP-activated protein kinase) family of protein kinases, which are activated by the LKB1 (liver kinase B1) tumor suppressor kinase .
Mode of Action
This compound inhibits NUAK1 with an IC50 of 100 nM . It suppresses NUAK1-mediated phosphorylation of the substrate MYPT1 (myosin phosphate-targeting subunit 1) at Ser 445 . This inhibition is more than 100-fold higher in potency than its inhibition of NUAK2 .
Biochemical Pathways
The inhibition of NUAK1 by this compound affects the phosphorylation of MYPT1, a well-characterized substrate of NUAK1 . This process is crucial in various cellular signaling processes, including neurite formation, a foundational step in neurodevelopment .
Pharmacokinetics
It’s known that the compound is soluble in dmso , which is commonly used as a solvent in drug delivery.
Result of Action
This compound has been shown to suppress cell migration in NUAK1+/+ MEFs and inhibit U2OS cell invasion . Moreover, it inhibits cell proliferation in both cell lines . This compound inhibitors markedly restrict cells from entering into mitosis in U2OS cells .
Action Environment
It’s worth noting that the effects of this compound have been observed in in vitro studies, suggesting that the compound’s action may be influenced by the specific conditions of the cellular environment .
Biochemical Analysis
Biochemical Properties
HTH-01-015 has been identified as a selective NUAK1 inhibitor with an IC50 value of 100 nM . It inhibits NUAK1-mediated MYPT1 phosphorylation . The compound shows extreme selectivity, having no significant inhibition of 139 other tested kinases .
Cellular Effects
This compound has been shown to suppress cell migration in NUAK1+/+ MEFs and inhibit U2OS cell invasion . Moreover, it inhibits cell proliferation in both cell lines . This compound inhibitors markedly restricted cells from entering into mitosis in U2OS cells .
Molecular Mechanism
The molecular mechanism of this compound involves the inhibition of NUAK1-mediated MYPT1 phosphorylation . This action is highly selective, affecting only the NUAK1 isoform of NUAK kinases .
Temporal Effects in Laboratory Settings
It has been shown to inhibit cell proliferation in both U2OS cells and MEFs .
Dosage Effects in Animal Models
In a mouse model, targeting ARK5 with the selective inhibitor this compound has been shown to attenuate CCl4-induced liver fibrosis .
Metabolic Pathways
This compound is involved in the AMPK pathway . It inhibits NUAK1, a member of the AMPK-related family of protein kinases .
Subcellular Localization
It has been shown to inhibit NUAK1, which is known to localize in the cytosolic and nuclear subcellular compartments .
Preparation Methods
The synthesis of HTH-01-015 involves multiple steps, starting with the preparation of the core structure, followed by the introduction of specific functional groups. The exact synthetic route and reaction conditions are proprietary and not publicly disclosed. Industrial production methods typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
HTH-01-015 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens or nucleophiles like sodium hydroxide or potassium cyanide.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
HTH-01-015 has several scientific research applications, including:
Chemistry: It is used to study the inhibition of NUAK1 and its effects on various biochemical pathways.
Biology: It is used to investigate the role of NUAK1 in cell migration, invasion, and proliferation.
Medicine: It is used in preclinical studies to explore potential therapeutic applications, such as targeting NUAK1 in cancer treatment.
Industry: It is used in the development of new drugs and therapeutic agents targeting NUAK1.
Comparison with Similar Compounds
HTH-01-015 is unique in its high selectivity for NUAK1. Similar compounds include:
WZ4003: This compound inhibits both NUAK1 and NUAK2, with an IC50 of 20 nM for NUAK1 and 100 nM for NUAK2.
Other NUAK inhibitors: These compounds may inhibit NUAK1 and NUAK2 with varying degrees of selectivity and potency.
This compound stands out due to its high selectivity for NUAK1, making it a valuable tool for studying the specific role of NUAK1 in various cellular processes.
Properties
IUPAC Name |
2,7,9-trimethyl-5-[(1-piperidin-4-ylpyrazol-4-yl)amino]-2,4,6,9-tetrazatetracyclo[9.8.0.03,8.013,18]nonadeca-1(19),3,5,7,11,13,15,17-octaen-10-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28N8O/c1-16-23-24(31-26(29-16)30-19-14-28-34(15-19)20-8-10-27-11-9-20)32(2)22-13-18-7-5-4-6-17(18)12-21(22)25(35)33(23)3/h4-7,12-15,20,27H,8-11H2,1-3H3,(H,29,30,31) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHSDJDLAKKAWCI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=NC(=N1)NC3=CN(N=C3)C4CCNCC4)N(C5=CC6=CC=CC=C6C=C5C(=O)N2C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28N8O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: NUAK1 and NUAK2 (NUAK family SnF1-like kinase-1 and -2) are enzymes belonging to the AMPK (AMP-activated protein kinase) family. They are activated by the LKB1 tumor suppressor kinase, a protein often mutated in various cancers. [, ] Research suggests that NUAK kinases are involved in regulating crucial cellular processes like cell survival, senescence, adhesion, and polarity, all of which are dysregulated in cancer. [, ] Therefore, inhibiting NUAK kinases is a potential therapeutic strategy for cancer treatment.
A: While the precise binding mechanism of HTH-01-015 to NUAK1 hasn't been fully elucidated in these papers, it's known to be a highly selective inhibitor of this kinase. [] this compound effectively blocks the phosphorylation of MYPT1 (myosin phosphate-targeting subunit 1) at Ser445, a known substrate of NUAK1. [] This inhibition of MYPT1 phosphorylation is a key downstream effect, as it impacts cell migration and potentially other cellular functions regulated by the NUAK1-MYPT1 axis. []
A: this compound demonstrates high selectivity for NUAK1 and does not significantly inhibit NUAK2. [] In contrast, another compound, WZ4003, inhibits both NUAK isoforms. [] This selectivity profile makes this compound a valuable tool to specifically study the individual roles of NUAK1 in cellular processes.
A: Studies using this compound show that its effects often mirror those observed in cells with genetically reduced NUAK1 levels. For instance, both this compound treatment and NUAK1 knockout in mouse embryonic fibroblasts (MEFs) significantly impair cell migration in wound-healing assays. [] Similarly, both interventions inhibit MEF proliferation. [] This similarity in cellular responses suggests that this compound is specifically targeting NUAK1 activity in these contexts.
A: Researchers identified a specific mutation in NUAK1, A195T, that confers resistance to both this compound and WZ4003 without affecting the basal activity of the enzyme. [] This mutation does not alter the basal activity of NUAK1 but significantly reduces its sensitivity to both inhibitors. In cells expressing the drug-resistant NUAK1[A195T], phosphorylation of MYPT1 at Ser445 is no longer suppressed by this compound or WZ4003, unlike cells with wild-type NUAK1. [] This finding suggests that the A195T mutation likely alters the drug-binding site on NUAK1, offering valuable insight for designing future NUAK1 inhibitors.
A: Yes, studies using liver and breast cancer cell lines have demonstrated the impact of this compound. In liver cancer cells, this compound was found to suppress migration, invasion, and metastasis, as well as reverse the epithelial-to-mesenchymal transition (EMT), a process associated with cancer progression. [] In breast cancer cells, this compound treatment decreased ATP levels and altered mitochondrial morphology, suggesting a role of NUAK1 in cancer cell bioenergetics. [] These findings further support the potential of NUAK1 inhibition as a therapeutic strategy for cancer treatment.
ANone: While this compound is a valuable research tool, it is crucial to acknowledge its limitations. The research primarily focuses on its in vitro activity, and further investigation is needed to understand its efficacy and safety profile in vivo. Additionally, the long-term effects of this compound and the potential for acquired resistance, as indicated by the A195T mutation, require further exploration. Addressing these challenges will be vital for translating NUAK1 inhibition into a viable therapeutic option.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(2R)-3-[(2R,6S)-2,6-bis[2-(4-methoxyphenyl)ethyl]piperidin-1-yl]propane-1,2-diol;hydrochloride](/img/structure/B607905.png)
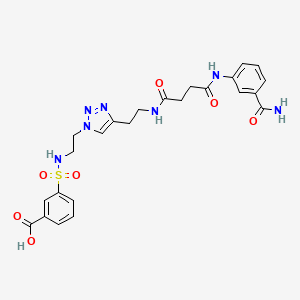
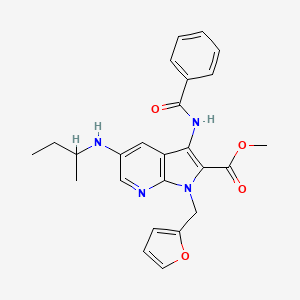
![(E)-4-[2-[4-[(E)-1-(1H-indazol-5-yl)-2-phenylbut-1-enyl]phenoxy]ethylamino]-N,N-dimethylbut-2-enamide](/img/structure/B607910.png)
![N-[2-[[6-[(2,6-dichloro-3,5-dimethoxyphenyl)carbamoyl-methylamino]pyrimidin-4-yl]amino]-5-(4-ethylpiperazin-1-yl)phenyl]prop-2-enamide](/img/structure/B607911.png)
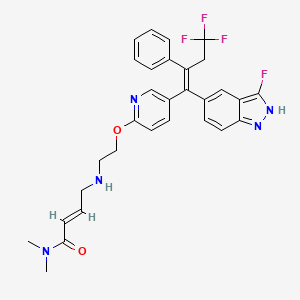
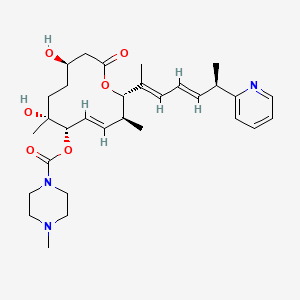
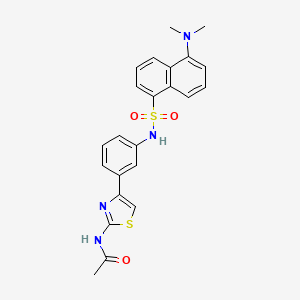


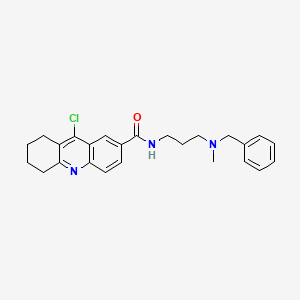
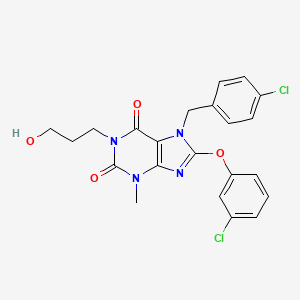
![N-(2-Aminophenyl)-4-[1-[2-(3-thienyl)ethyl]-1H-1,2,3-triazol-4-yl]benzamide](/img/structure/B607924.png)
